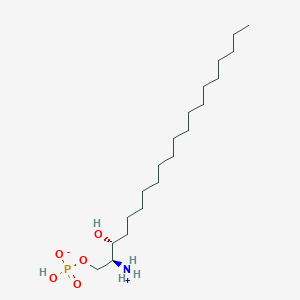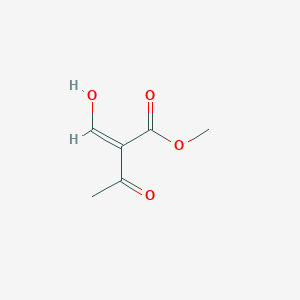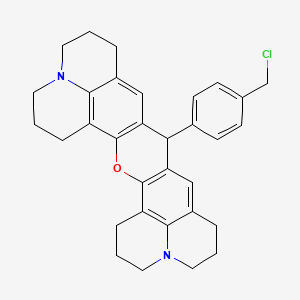
N-OCTANOYL-BETA-D-GLUCOSYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octanoyl-beta-D-glucosylamine (NOGA) is a nonionic glycosidic surfactant . It has a molecular formula of C14H27NO6 and a molar mass of 305.37 g .
Synthesis Analysis
NOGA was synthesized through an easy and efficient two-step procedure . Specifically, beta-D-glucosylamine was obtained by the replacement of the anomeric hydroxyl of D-glucose by an amino group .Molecular Structure Analysis
The molecular structure of NOGA is characterized by a glucosylamine moiety attached to an octanoyl group . More detailed structural information may be obtained from all-atom molecular dynamics simulations .Wissenschaftliche Forschungsanwendungen
1. Application in Analytical Chemistry
Specific Field
Analytical Chemistry: Mass Spectrometry-Based Quantitative Analysis of N-Linked Glycans
Summary of Application
NOGA is utilized in a novel isotopic labeling strategy for mass spectrometry (MS) to quantitatively analyze N-linked glycans. This approach is significant for its simplicity and efficiency in glycan analysis.
Methods of Application
The primary amine group on the reducing end of freshly released N-linked glycans is targeted for labeling using NHS-ester amine chemistry. This method allows for labeling with tandem mass tags (TMT) under mild conditions, achieving over 95% derivatization in 30 minutes.
Results
The labeled glycans remain stable for more than 10 days at −20 °C. The entire analysis, including glycan release, TMT labeling, and LC–MS, can be completed in less than 2 hours, providing accurate quantification and a large dynamic range .
2. Application in Material Science
Specific Field
Material Science: Synthesis and Characterization of NOGA
Summary of Application
In material science, NOGA is synthesized and characterized for its potential use in various materials, including polymers and coatings, due to its non-ionic properties and stability.
Methods of Application
Synthesis of NOGA involves specific organic reactions, followed by purification processes like Thin Layer Chromatography (TLC) to achieve a high purity level of ≥98.0%.
Results
The synthesized NOGA has a molecular weight of 305.37 and exhibits specific optical activity, which is crucial for its application in material science .
3. Application in Biochemistry
Specific Field
Biochemistry: Study of Protein Modifications
Summary of Application
NOGA is studied for its role in protein modifications, specifically glycosylation, which affects protein function and stability.
Methods of Application
Biochemical assays are used to analyze the interaction of NOGA with proteins, observing the modification process and its effects on protein structure.
Results
The studies provide insights into how NOGA-mediated glycosylation can alter protein properties, which is valuable for understanding disease mechanisms and developing therapeutics .
4. Application in Pharmaceuticals
Specific Field
Pharmaceuticals: Drug Delivery Systems
Summary of Application
NOGA’s properties are explored for creating more efficient drug delivery systems, particularly for targeting specific cells or tissues.
Methods of Application
NOGA is incorporated into drug formulations and tested in vitro and in vivo to assess its efficacy in enhancing drug delivery and release profiles.
Results
Preliminary results indicate that NOGA may improve the targeted delivery and controlled release of drugs, potentially leading to more effective treatments .
5. Application in Food Chemistry
Specific Field
Food Chemistry: Food Additives and Preservation
Summary of Application
NOGA’s stability and non-toxic nature make it a candidate for use as a food additive or preservative to enhance shelf life and maintain food quality.
Methods of Application
Food products are treated with NOGA, and various tests are conducted to determine its effects on preservation, taste, and nutritional value.
Results
Experiments show that NOGA can extend the shelf life of certain food products without altering their taste or nutritional content .
6. Application in Environmental Science
Specific Field
Environmental Science: Biodegradable Materials
Summary of Application
Research is conducted to evaluate the use of NOGA in the development of biodegradable materials, contributing to sustainability and waste reduction.
Methods of Application
NOGA is used in the synthesis of biodegradable polymers, and its degradation rate and environmental impact are studied under various conditions.
Results
Findings suggest that NOGA-based polymers have the potential to degrade at a desirable rate, offering an environmentally friendly alternative to traditional plastics .
This analysis provides a detailed overview of the diverse applications of NOGA across different scientific fields, highlighting its versatility and potential for contributing to advancements in various areas of research. The methods and results outlined offer a glimpse into the ongoing studies and their promising outcomes. For further details, including quantitative data and statistical analyses, the referenced sources can be consulted .
7. Application in Proteomics
Specific Field
Proteomics: Protein Glycosylation Analysis
Summary of Application
NOGA is used in proteomics to analyze protein glycosylation, which is critical for understanding protein function and disease states.
Methods of Application
Proteins are treated with NOGA to label glycosylation sites, which are then identified and quantified using mass spectrometry (MS) techniques.
Results
The application of NOGA in proteomics has led to the identification of novel glycosylation sites on proteins, providing insights into their function and interaction with other biomolecules .
8. Application in Organic Synthesis
Specific Field
Organic Synthesis: Synthesis of Glycoconjugates
Summary of Application
NOGA is employed as a building block in the synthesis of glycoconjugates, which are molecules that play a role in cell signaling and recognition.
Methods of Application
Chemical synthesis involving NOGA is performed under controlled conditions to create glycoconjugates with specific structural features.
Results
The synthesized glycoconjugates have potential applications in the development of vaccines and therapeutics due to their ability to mimic natural glycan structures .
9. Application in Nanotechnology
Specific Field
Nanotechnology: Fabrication of Glycan-Functionalized Nanoparticles
Summary of Application
NOGA is utilized in the fabrication of glycan-functionalized nanoparticles for targeted drug delivery and diagnostic applications.
Methods of Application
Nanoparticles are coated with NOGA-derived glycans to achieve specific interactions with biological targets.
Results
The NOGA-functionalized nanoparticles have shown promise in selectively targeting cancer cells, enhancing the efficacy of drug delivery systems .
10. Application in Biomedical Engineering
Specific Field
Biomedical Engineering: Tissue Engineering Scaffolds
Summary of Application
In tissue engineering, NOGA is explored for its potential to enhance the biocompatibility of scaffolds used for tissue regeneration.
Methods of Application
Scaffolds are modified with NOGA to promote cell adhesion and proliferation, which are essential for tissue repair and regeneration.
Results
Initial studies indicate that NOGA-modified scaffolds support better cell growth and integration with host tissues, which could lead to improved outcomes in tissue engineering applications .
11. Application in Immunology
Specific Field
Immunology: Modulation of Immune Responses
Summary of Application
NOGA’s role in modulating immune responses is investigated, particularly its impact on the glycosylation of antibodies and other immune proteins.
Methods of Application
Immune cells are treated with NOGA to study its effects on the glycosylation patterns of antibodies and its subsequent impact on immune function.
Results
Research has shown that NOGA can influence the glycosylation of antibodies, potentially altering their efficacy and leading to new approaches in immunotherapy .
12. Application in Environmental Biotechnology
Specific Field
Environmental Biotechnology: Bioremediation Processes
Summary of Application
NOGA is studied for its use in bioremediation processes to degrade environmental pollutants and reduce their impact.
Methods of Application
Microorganisms capable of metabolizing NOGA are employed in bioremediation strategies to break down pollutants in contaminated environments.
Results
The application of NOGA in bioremediation has demonstrated potential in enhancing the degradation of pollutants, contributing to cleaner and safer ecosystems .
Safety And Hazards
Eigenschaften
CAS-Nummer |
134403-86-4 |
|---|---|
Produktname |
N-OCTANOYL-BETA-D-GLUCOSYLAMINE |
Molekularformel |
C14H27NO6 |
Molekulargewicht |
305.37 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)
